molecular formula C7H4ClFO3 B3182012 4-Chloro-5-fluoro-2-hydroxybenzoic acid CAS No. 181289-00-9

4-Chloro-5-fluoro-2-hydroxybenzoic acid

Cat. No.: B3182012
CAS No.: 181289-00-9
M. Wt: 190.55 g/mol
InChI Key: DCTLJDMMIGGQSJ-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-2-hydroxybenzoic acid is an organic compound with the molecular formula C7H4ClFO3. It is a derivative of benzoic acid, characterized by the presence of chlorine, fluorine, and hydroxyl groups on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-fluoro-2-hydroxybenzoic acid typically involves the chlorination and fluorination of a hydroxybenzoic acid precursor. One common method includes the following steps:

    Starting Material: 2-Hydroxybenzoic acid (salicylic acid) is often used as the starting material.

    Fluorination: The fluorine atom is introduced at the 5-position using reagents like fluorine gas (F2) or a fluorinating agent such as Selectfluor.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chlorination and fluorination processes, often carried out in specialized reactors to ensure safety and efficiency. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-fluoro-2-hydroxybenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation: The hydroxyl group can be oxidized to form a carboxyl group, resulting in the formation of 4-Chloro-5-fluoro-2-carboxybenzoic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions include various substituted benzoic acids and their derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

4-Chloro-5-fluoro-2-hydroxybenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-5-fluoro-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, while the chlorine and fluorine atoms can participate in various chemical interactions. These properties contribute to its biological activity and potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-fluoro-5-hydroxybenzoic acid: A closely related compound with similar chemical properties.

    2-Fluoro-4-hydroxybenzoic acid: Another derivative of benzoic acid with a different substitution pattern.

    5-Fluorosalicylic acid: A compound with fluorine and hydroxyl groups on the benzene ring.

Uniqueness

4-Chloro-5-fluoro-2-hydroxybenzoic acid is unique due to the specific positions of the chlorine, fluorine, and hydroxyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

4-chloro-5-fluoro-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO3/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2,10H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTLJDMMIGGQSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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